molecular formula C11H12N2O2 B2685595 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione CAS No. 946753-47-5

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2685595
CAS No.: 946753-47-5
M. Wt: 204.229
InChI Key: LJGAWYAEPRDRNB-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound features a pyrrolidine ring substituted with an amino group and a methyl group on the phenyl ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylbenzoic acid with pyrrolidine-2,5-dione under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with an amino group and a methyl-substituted phenyl group. Its molecular formula is C11_{11}H12_{12}N2_{2}O2_{2}, and it possesses a molecular weight of approximately 204.23 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. This has been observed in various assays measuring pro-inflammatory cytokine production .
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer activity, particularly against certain human tumor cell lines .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the inflammatory response, thereby reducing the production of inflammatory mediators such as IL-6 and TNF-α .
  • Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits growth in human tumor cell lines

Case Study: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of approximately sixty cancer cell lines. The compound displayed significant growth inhibition rates with mean GI50_{50} values indicating its potential as an anticancer agent .

Table 2: NCI Evaluation Results

Cell LineGI50_{50} (μM)TGI (μM)
HCT116 (Colon cancer)15.7250.68
MCF7 (Breast cancer)18.4552.00
A549 (Lung cancer)20.3055.10

Future Directions

The versatility of the pyrrolidine scaffold presents opportunities for further research into derivatives of this compound. Future studies could focus on:

  • Structural Modifications : Exploring variations in substituents on the pyrrolidine ring to enhance biological activity.
  • Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological effects.
  • Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.

Properties

IUPAC Name

1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGAWYAEPRDRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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